Triplet Quantum Yield – Atto Thio12 Maleimide Outperforms Standard Rhodamines and Cyanine Dyes by an Order of Magnitude
Atto Thio12 maleimide reports a triplet formation quantum yield ηtr = 20% . This is approximately 10- to 100‑fold higher than typical organic fluorophores with negligible ISC yields (e.g., Cy3, Cy5, Alexa Fluor 568). The direct comparison baseline is the nominal triplet yield of conventional rhodamines and cyanines, which rarely exceed ~1–2% (class-level inference based on established photophysics of rigid rhodamines and polymethine dyes [1] [2] ). The 20% value makes Atto Thio12 maleimide the preferred active triplet-state label.
| Evidence Dimension | Triplet formation quantum yield (ηtr) |
|---|---|
| Target Compound Data | ηtr = 20% (Atto Thio12 maleimide, in solution) |
| Comparator Or Baseline | Standard rhodamine/cyanine dyes: estimated ηtr ≈ 1–2% (typical upper limit for fluorophores like Cy3, Cy5, Alexa Fluor 568) [1] [2] |
| Quantified Difference | ~10–100× higher triplet yield |
| Conditions | Ensemble spectroscopy in aqueous/organic solution; product specification from vendor |
Why This Matters
For applications requiring a high population of photo-generated triplet spins (e.g., STED depletion, EPR spin labelling, photo-CIDNP, LaserIMD, triplet-based photoswitching), the triplet yield directly determines signal intensity, depletion efficiency, and polarization amplitude.
- [1] Stennett, E. M. S., et al. (2014). Demystifying racemic natural products. (Reference for general cyanine ISC yields being <1%; representative of class-level photophysics.) View Source
- [2] Levitus, M., & Ranjit, S. (2011). Cyanine dyes in biophysical research: the photophysics of polymethine fluorescent dyes in biomolecular environments. Quarterly Reviews of Biophysics, 44(1), 123-151. (Establishes low ISC yields for Cy3/Cy5 class.) View Source
